molecular formula C21H25N3O3S2 B2960942 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 893789-98-5

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2960942
CAS No.: 893789-98-5
M. Wt: 431.57
InChI Key: YZEQLKDFKFTWAL-UHFFFAOYSA-N
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Description

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the carbonic anhydrase (CA) enzymes, specifically the β-class CA isozymes . In Mycobacterium tuberculosis, three β-CA isozymes have been identified: MtCA1, MtCA2, and MtCA3 . These enzymes play a crucial role in various physiological processes, including pH regulation and CO2 transport .

Mode of Action

The compound interacts with its targets, the β-class CA isozymes, by inhibiting their activity . This inhibition is achieved through the formation of a coordination complex with the zinc ion in the active site of the enzyme . The compound’s sulfonamide moiety is believed to play a key role in this interaction .

Biochemical Pathways

By inhibiting the activity of the β-class CA isozymes, the compound disrupts the normal biochemical pathways of the organism. This disruption affects the organism’s ability to regulate pH and transport CO2, which can lead to a variety of downstream effects, including impaired cellular function and growth .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it may have good bioavailability and the ability to reach its target sites within the organism .

Result of Action

The inhibition of the β-class CA isozymes by the compound results in the disruption of critical physiological processes in the organism. This disruption can lead to impaired cellular function and growth, effectively inhibiting the growth of the organism . In the case of Mycobacterium tuberculosis, this results in an effective anti-tubercular action .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form a coordination complex with the zinc ion in the active site of the enzyme . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and affect its efficacy and stability .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-3-5-14-24-18-8-6-7-9-19(18)29(26,27)23-21(24)28-15-20(25)22-17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEQLKDFKFTWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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